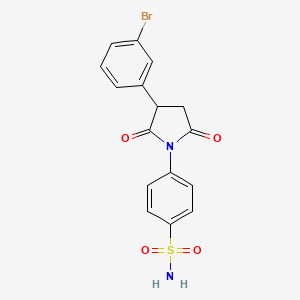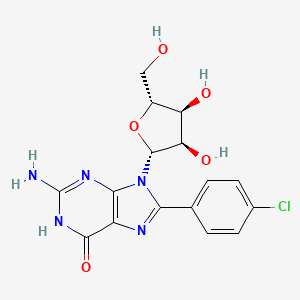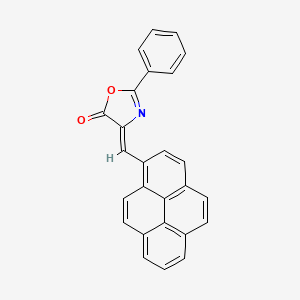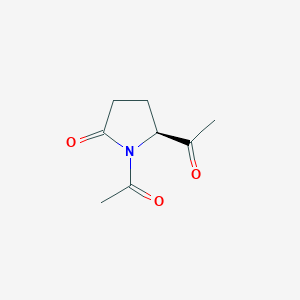
(5S)-1,5-diacetylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-1,5-diacetylpyrrolidin-2-one: is a cyclic organic compound with the following structural formula:
This compound
It belongs to the class of pyrrolidinones and is characterized by its two acetyl groups attached to the pyrrolidine ring. The compound exhibits interesting chemical and biological properties, making it a subject of scientific investigation.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of (5S)-1,5-diacetylpyrrolidin-2-one . One common method involves the cyclization of an appropriate precursor, such as an amino acid derivative or an acyl chloride, under specific reaction conditions. For example, the reaction between an acyl chloride and an amine can yield the desired compound.
Industrial Production:: While not widely used industrially, research laboratories often synthesize this compound for further studies. Its industrial-scale production remains limited due to its specialized applications.
Chemical Reactions Analysis
(5S)-1,5-diacetylpyrrolidin-2-one: participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.
Substitution: Substitution reactions at the acetyl groups are possible.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, mild reducing agents like sodium borohydride may be used for reduction.
Major products formed from these reactions include derivatives with modified functional groups or altered stereochemistry.
Scientific Research Applications
Chemistry::
Intermediate: It serves as an intermediate in the synthesis of more complex molecules.
Chiral Building Block: Its chiral nature makes it valuable for asymmetric synthesis.
Drug Development: Researchers explore its potential as a scaffold for drug design.
Enzyme Inhibition: It may inhibit specific enzymes due to its structural features.
Fine Chemicals: Used in the production of specialty chemicals.
Flavor and Fragrance: Some derivatives contribute to flavor and fragrance compositions.
Mechanism of Action
The exact mechanism by which (5S)-1,5-diacetylpyrrolidin-2-one exerts its effects depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or participate in metabolic pathways.
Comparison with Similar Compounds
While unique in its own right, (5S)-1,5-diacetylpyrrolidin-2-one shares similarities with related pyrrolidinones, such as (3R,5S)-5-hydroxymethyl-3-pyrrolidinol . These compounds exhibit diverse biological activities and are essential building blocks in synthetic chemistry.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(5S)-1,5-diacetylpyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO3/c1-5(10)7-3-4-8(12)9(7)6(2)11/h7H,3-4H2,1-2H3/t7-/m0/s1 |
InChI Key |
XHYQSLAIRFZQAS-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1CCC(=O)N1C(=O)C |
Canonical SMILES |
CC(=O)C1CCC(=O)N1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



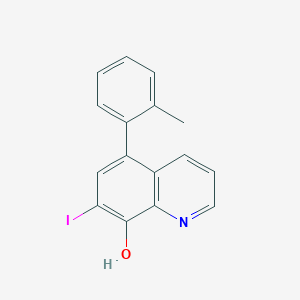
![4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12894081.png)

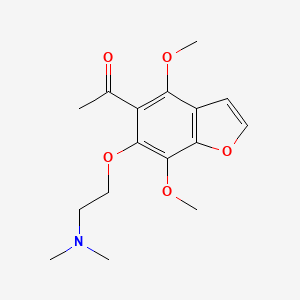
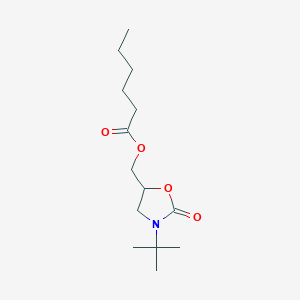
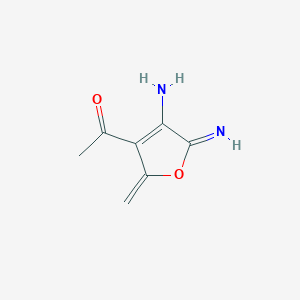
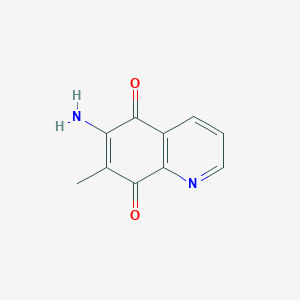
![{1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12894105.png)

